3-(acetylamino)-N-methylbenzamide
Description
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-acetamido-N-methylbenzamide |
InChI |
InChI=1S/C10H12N2O2/c1-7(13)12-9-5-3-4-8(6-9)10(14)11-2/h3-6H,1-2H3,(H,11,14)(H,12,13) |
InChI Key |
FLRVBCQOMWVNPY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Differences
The biological and chemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 3-(acetylamino)-N-methylbenzamide with similar compounds:
Table 1: Structural and Functional Comparison
Pharmacological and Chemical Insights
- Wnt Pathway Inhibition: 3-(Acetylamino)-N-methylbenzamide and its biphenyl derivatives (e.g., substituted N-biphenyl-3-acetylamino benzamides) exhibit potent inhibition of β-catenin signaling, a hallmark of Wnt-driven cancers . In contrast, DEET lacks therapeutic activity and is used solely as an insect repellent due to its lipophilic N,N-diethyl group .
- Cytotoxicity vs. Selectivity: Sorafenib analogues like t-AUCMB show strong cytotoxicity (IC₅₀ < 10 µM in hepatoma cells) but induce apoptosis via caspase activation, unlike 3-(acetylamino)-N-methylbenzamide, which targets signaling pathways without direct apoptotic effects .
Q & A
Basic: What are the primary synthetic routes for 3-(acetylamino)-N-methylbenzamide, and what reaction conditions are critical for high yields?
Methodological Answer:
- Step 1: Nitration
Start with a benzene derivative (e.g., 3-nitrobenzamide) under nitration conditions (H₂SO₄/HNO₃ at 0–5°C) to introduce the nitro group. Control temperature to avoid over-nitration . - Step 2: Acetylation
React the intermediate with acetic anhydride in the presence of a base (e.g., pyridine) to acetylate the amino group. Excess anhydride and inert atmosphere improve yield . - Step 3: Methylation
Use methyl iodide (CH₃I) or dimethyl sulfate with a strong base (e.g., NaH) for N-methylation. Solvent choice (e.g., DMF vs. THF) impacts reaction efficiency . - Key Data: Yields typically range from 60–85%, with purity confirmed via HPLC (>95%) .
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing 3-(acetylamino)-N-methylbenzamide?
Methodological Answer:
- 1H/13C NMR: Assign peaks using DEPT-135 and HSQC to distinguish acetyl (δ ~2.1 ppm) and methylamide (δ ~3.0 ppm) groups. Coupling constants confirm substituent positions .
- X-ray Crystallography: Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 25.0232 Å, b = 5.3705 Å) resolve steric effects of the acetyl group .
- Mass Spectrometry: ESI-MS in positive ion mode confirms molecular weight (e.g., m/z 328.32 for C₁₃H₁₆N₂O₃) .
Advanced: How can researchers resolve contradictions in biological activity data for 3-(acetylamino)-N-methylbenzamide derivatives?
Methodological Answer:
- Step 1: SAR Analysis
Compare substituent effects (e.g., nitro vs. chloro at position 4) using IC₅₀ values from enzyme inhibition assays. For example, nitro groups enhance antimicrobial activity but reduce solubility . - Step 2: Solubility Optimization
Test co-solvents (e.g., PEG-400) or prodrug strategies (e.g., esterification) to reconcile discrepancies between in vitro and in vivo efficacy . - Step 3: Computational Validation
Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases) and validate with SPR assays .
Advanced: What strategies minimize byproducts during the synthesis of 3-(acetylamino)-N-methylbenzamide?
Methodological Answer:
- Byproduct 1: Over-Acetylation
Limit acetic anhydride stoichiometry (1.2 equiv.) and monitor via TLC (eluent: ethyl acetate/hexane 3:7) . - Byproduct 2: Incomplete Methylation
Use phase-transfer catalysts (e.g., TBAB) to enhance CH₃I reactivity in biphasic systems . - Byproduct 3: Oxidative Degradation
Store intermediates under argon and avoid prolonged exposure to light. Purity final product via recrystallization (ethanol/water) .
Basic: How does the acetyl group influence the compound’s reactivity in substitution reactions?
Methodological Answer:
- Electrophilic Substitution:
The acetyl group deactivates the benzene ring, directing electrophiles (e.g., NO₂⁺) to the meta position. Kinetic studies show ~40% slower reaction vs. non-acetylated analogs . - Nucleophilic Attack:
The amide nitrogen participates in nucleophilic acyl substitution (e.g., with Grignard reagents) to form secondary amines. Reaction rates depend on solvent polarity (DMF > THF) .
Advanced: What in silico tools predict the pharmacokinetic properties of 3-(acetylamino)-N-methylbenzamide analogs?
Methodological Answer:
- ADMET Prediction:
Use SwissADME to estimate logP (2.1–2.5), BBB permeability (low), and CYP450 inhibition (CYP3A4 > CYP2D6). Validate with hepatic microsome assays . - QSAR Modeling:
Develop 2D descriptors (e.g., topological polar surface area ≈ 65 Ų) to correlate with bioavailability. Random forest models achieve R² > 0.85 for clearance rates .
Basic: What are the stability profiles of 3-(acetylamino)-N-methylbenzamide under varying pH and temperature conditions?
Methodological Answer:
- pH Stability:
Stable in neutral conditions (pH 6–8; t₁/₂ > 24 hrs). Degrades in acidic (pH < 3; t₁/₂ ~4 hrs) or alkaline (pH > 10; t₁/₂ ~6 hrs) media via hydrolysis of the amide bond . - Thermal Stability:
Decomposes at >150°C (TGA data). Store at –20°C under desiccation to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
